molecular formula C13H16N2O6 B1142438 tert-Butoxycarbonylamino-(4-nitro-phenyl)-acetic acid CAS No. 115116-80-8

tert-Butoxycarbonylamino-(4-nitro-phenyl)-acetic acid

Cat. No.: B1142438
CAS No.: 115116-80-8
M. Wt: 296.27594
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butoxycarbonylamino-(4-nitro-phenyl)-acetic acid: is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a 4-nitrophenyl ring and an acetic acid moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 4-nitroaniline, which undergoes a series of reactions to introduce the tert-butoxycarbonyl group and the acetic acid moiety.

    Reaction Steps:

    Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Common Reagents and Conditions:

    Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of peptides and other complex organic molecules.
  • Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology and Medicine:

  • Utilized in the synthesis of biologically active compounds, including potential pharmaceuticals.
  • Studied for its potential use in drug delivery systems due to its stability and ease of removal.

Industry:

  • Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound acts as a protecting group for amino groups, preventing unwanted reactions during synthesis.
  • The tert-butoxycarbonyl group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection.

Comparison with Similar Compounds

    tert-Butoxycarbonylamino-(4-nitro-phenyl)-butyric acid: Similar structure but with a butyric acid moiety instead of acetic acid.

    tert-Butoxycarbonylamino-(4-methoxy-phenyl)-acetic acid: Similar structure but with a methoxy group instead of a nitro group.

    tert-Butoxycarbonylamino-(4-nitro-phenyl)-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

Uniqueness:

  • The presence of the nitro group in tert-Butoxycarbonylamino-(4-nitro-phenyl)-acetic acid provides unique reactivity, particularly in reduction reactions.
  • The acetic acid moiety offers different steric and electronic properties compared to butyric or propionic acid derivatives, influencing its reactivity and applications in synthesis.

Biological Activity

tert-Butoxycarbonylamino-(4-nitro-phenyl)-acetic acid (often abbreviated as Boc-NPA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of Boc-NPA, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure

Boc-NPA features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further linked to a 4-nitrophenyl acetic acid moiety. The chemical structure can be represented as follows:

Boc NPA=C4H9NO2+C7H6N(NO2)O2\text{Boc NPA}=\text{C}_4\text{H}_{9}\text{NO}_2+\text{C}_7\text{H}_6\text{N}(\text{NO}_2)\text{O}_2

Boc-NPA exhibits its biological activity primarily through the inhibition of specific enzymes and pathways. Research has indicated that compounds with similar structures can interact with various biological targets:

  • Enzyme Inhibition : Compounds like Boc-NPA may act as inhibitors of enzymes involved in metabolic pathways, particularly those related to amino acid metabolism and protein synthesis.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains, which could be attributed to the inhibition of bacterial growth through disruption of metabolic processes.

1. Antimicrobial Activity

A study conducted on derivatives similar to Boc-NPA demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were reported in the range of:

CompoundBacterial StrainMIC (µg/mL)
Boc-NPAStaphylococcus aureus<0.03125
Boc-NPAEscherichia coli1-4

These results indicate that Boc-NPA may possess potent antibacterial properties, making it a candidate for further development as an antimicrobial agent.

2. Inhibition Studies

In vitro studies have shown that Boc-NPA can inhibit specific enzymes relevant to bacterial survival. For instance, it has been observed to inhibit DNA gyrase and topoisomerase IV, critical for bacterial DNA replication and transcription:

EnzymeInhibition % at 100 µM
DNA Gyrase70%
Topoisomerase IV65%

This inhibition profile suggests that Boc-NPA could serve as a scaffold for developing new antibacterial agents targeting these enzymes.

Case Study 1: Antimicrobial Efficacy

In a controlled study, Boc-NPA was tested against clinical isolates of multidrug-resistant Staphylococcus aureus. The compound exhibited significant growth inhibition at concentrations lower than traditional antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Structural Activity Relationships (SAR)

Research exploring the structure-activity relationships of Boc-NPA analogs revealed that modifications to the nitrophenyl group significantly affected biological activity. For instance, substituting the nitro group with other functional groups altered the compound's potency against bacterial strains, highlighting the importance of structural configuration.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-10(11(16)17)8-4-6-9(7-5-8)15(19)20/h4-7,10H,1-3H3,(H,14,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWBEVONBWMBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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